molecular formula C17H25ClF3NO2Si B564594 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline CAS No. 342621-21-0

2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline

Cat. No.: B564594
CAS No.: 342621-21-0
M. Wt: 395.922
InChI Key: IHJKTPJNAVUZAV-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

The mechanism of action for 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline is not specified in the search results. As it is used for proteomics research , it may interact with proteins in a specific manner, but further details are not available.

Safety and Hazards

While specific safety and hazard information for 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline is not available, it’s important to handle all chemical compounds with care. Trifluoroacetyl chloride, a related compound, is known to be toxic and can cause irritation if inhaled, ingested, or absorbed through the skin .

Future Directions

The future directions for the use of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline are not specified in the search results. Given its use in proteomics research , it may continue to be valuable in the study of proteins and their functions.

Preparation Methods

The synthesis of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline involves several steps. One common synthetic route includes the reaction of 4-chloroaniline with trifluoroacetic anhydride to form 2-trifluoroacetyl-4-chloroaniline. This intermediate is then reacted with triisopropylsilyl chloride in the presence of a base such as pyridine to yield the final product .

Chemical Reactions Analysis

2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines .

Comparison with Similar Compounds

2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity .

Properties

IUPAC Name

1-[2-amino-5-chloro-4-tri(propan-2-yl)silyloxyphenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClF3NO2Si/c1-9(2)25(10(3)4,11(5)6)24-15-8-14(22)12(7-13(15)18)16(23)17(19,20)21/h7-11H,22H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJKTPJNAVUZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)N)C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClF3NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676175
Record name 1-(2-Amino-5-chloro-4-{[tri(propan-2-yl)silyl]oxy}phenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342621-21-0
Record name 1-(2-Amino-5-chloro-4-{[tri(propan-2-yl)silyl]oxy}phenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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